molecular formula C26H16Br2N2 B2858451 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine CAS No. 5591-12-8

2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine

Cat. No. B2858451
CAS RN: 5591-12-8
M. Wt: 516.236
InChI Key: DWHGYMPQKILKKC-JOHVSHHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine has been reported in the literature . The compound was obtained as a by-product in the m-chloroperoxybenzoic acid oxidation of 5-bromo-2-(methoxymethoxy)benzaldehyde . The compound was characterized by IR and NMR spectroscopy and X-ray diffraction .


Molecular Structure Analysis

The structure of 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine features two independent molecules with a π–π stacking interaction between them . The compound has been characterized by X-ray structure determination .

Scientific Research Applications

Antitumor Activity

A series of new 2-phenylbenzothiazoles, structurally related to 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine, have been synthesized and evaluated for their antitumor properties. These compounds, including 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have shown potent and selective antiproliferative activity against various human cancer cell lines, such as lung, colon, and breast cancer cells. The synthesis of these compounds involved the reaction of o-aminothiophenol disulfides with substituted benzaldehydes. This class of compounds exhibits its antitumor activity through mechanisms not reliant on the induction of CYP1A1 expression, marking a distinct approach from previously reported antitumor agents in this category (Catriona G Mortimer et al., 2006).

Organic Semiconductors

2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including analogues of 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine, have been identified as high-performance semiconductors for organic field-effect transistors (FETs). These compounds were synthesized from commercially available 1,4-dibromobenzene and demonstrated good p-type semiconductor behavior. Notably, the selenophene analogue showed a high FET mobility, indicating its potential for use in electronic devices (K. Takimiya et al., 2004).

properties

IUPAC Name

2,8-dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Br2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGYMPQKILKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=NC4=C2C=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.